molecular formula C11H13FO2 B7845236 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one

1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B7845236
M. Wt: 196.22 g/mol
InChI Key: DSSMBWGEONAIPN-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is a substituted aromatic ketone with the molecular formula C₁₁H₁₃FO₂ (molar mass: 196.22 g/mol). Its structure features a 2-methylpropan-1-one backbone attached to a phenyl ring substituted with a methoxy group at the 2-position and a fluorine atom at the 5-position. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating properties, influencing reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)11(13)9-6-8(12)4-5-10(9)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSMBWGEONAIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the fluorine or methoxy groups.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one with structurally related phenylpropanone derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties/Applications
This compound C₁₁H₁₃FO₂ 196.22 5-F, 2-OCH₃ Potential intermediate in drug synthesis
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one C₁₀H₁₀BrFO 259.09 4-Br, 2-F Intermediate in organic synthesis (59% yield)
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 178.23 4-OCH₃ High synthetic yield (94%); NMR data available
1-(5-Chloro-2-methoxyphenyl)propan-1-one C₁₀H₁₁ClO₂ 198.65 5-Cl, 2-OCH₃ (lacks methyl group) Safety data highlights toxicity concerns
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 252.62 5-Cl, 2-OCH₃; CF₃ group Enhanced lipophilicity due to trifluoromethyl

Key Comparison Points

Substituent Effects on Reactivity and Synthesis The 5-fluoro-2-methoxy substitution in the target compound balances electronic effects: the electron-withdrawing fluorine and electron-donating methoxy group may stabilize intermediates in synthesis. In contrast, 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one () incorporates a bulky bromine atom, reducing synthetic yield (59%) compared to the 94% yield of 1-(4-methoxyphenyl)-2-methylpropan-1-one ().

Spectroscopic Data

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one () exhibits distinct NMR signals: δ 7.94–7.84 (aromatic protons) and δ 3.79 (methoxy group). Comparable shifts are expected for the target compound, with downfield shifts for fluorine-substituted aromatic protons .

1-(5-Chloro-2-methoxyphenyl)propan-1-one () is associated with toxicity risks, suggesting that halogen type (Cl vs. F) significantly impacts safety profiles.

Computational Studies

  • DFT studies on related compounds, such as 1-(3-geranyl-2,4,6-trihydroxyphenyl)-2-methylpropan-1-one (), reveal how substituents influence electronic structure and metal-ion binding, providing a framework to predict the target compound’s behavior in complexation reactions.

Biological Activity

1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one, a fluorinated compound, has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H15FO2C_{12}H_{15}FO_2 with a molecular weight of approximately 210.25 g/mol. The compound features a methoxy group and a fluorine atom positioned on the phenyl ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. Research indicates that it may act as an enzyme inhibitor, affecting metabolic pathways relevant to conditions such as diabetes and cancer.

Antioxidant Activity

Studies have demonstrated that this compound exhibits notable antioxidant properties. It has been shown to reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage caused by reactive oxygen species (ROS) .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the table below:

Bacterial StrainMIC (µg/mL)Comparison with Kanamycin (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa48
Bacillus subtilis3264

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown promise as an inhibitor of sorbitol accumulation in diabetic models, which is crucial for preventing complications associated with diabetes .

Case Studies

Case Study 1: Antioxidant Effects in Diabetic Models

In a controlled study using isolated rat lenses, this compound was administered to assess its effects on sorbitol accumulation and oxidative stress markers. Results indicated a significant reduction in sorbitol levels compared to the control group, highlighting its potential role in managing diabetic complications .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of bacteria. The compound demonstrated lower MIC values than traditional antibiotics like kanamycin, indicating its potential as a new therapeutic agent .

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